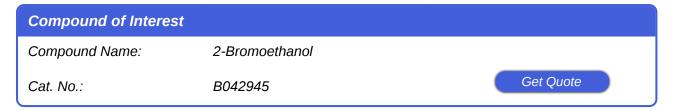


# A Comparative Guide to the Spectroscopic Characterization of 2-Bromoethanol and Its Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **2-bromoethanol**, a key reagent in organic synthesis, alongside its halogenated analogs, 2-chloroethanol and 2-iodoethanol. The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data presented herein are essential for the unambiguous identification and purity assessment of these compounds.

#### **Spectroscopic Data Comparison**

The following tables summarize the characteristic <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **2-bromoethanol**, 2-chloroethanol, and 2-iodoethanol. This information is critical for distinguishing between these structurally similar compounds.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Typical values in CDCl<sub>3</sub>)



Comp ound	Chemi cal Shift (δ) of - CH <sub>2</sub> X (ppm)	Multipl icity	Coupli ng Consta nt (J) (Hz)	Chemi cal Shift (δ) of - CH <sub>2</sub> OH (ppm)	Multipl icity	Coupli ng Consta nt (J) (Hz)	Chemi cal Shift (δ) of - OH (ppm)	Multipl icity
2- Bromoe thanol	~3.55	Triplet	~6.3	~3.93	Triplet	~6.3	Variable	Singlet (broad)
2- Chloroe thanol	~3.65	Triplet	~5.5	~3.85	Triplet	~5.5	Variable	Singlet (broad)
2- lodoeth anol	~3.25	Triplet	~6.8	~3.80	Triplet	~6.8	Variable	Singlet (broad)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Typical values in CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) of -CH <sub>2</sub> X (ppm)	Chemical Shift (δ) of - CH₂OH (ppm)	
2-Bromoethanol[1][2]	~35.5	~63.5	
2-Chloroethanol[3][4]	~46.9	~63.1	
2-lodoethanol[5]	~10.2	~64.5	

Table 3: Infrared (IR) Spectroscopy Peak Assignments



Functional Group	2-Bromoethanol	2-Chloroethanol	2-lodoethanol
O-H Stretch	~3350 cm <sup>-1</sup> (broad, strong)	~3360 cm <sup>-1</sup> (broad, strong)	~3350 cm <sup>-1</sup> (broad, strong)
C-H Stretch	~2950 cm <sup>-1</sup> (medium)	~2960 cm <sup>-1</sup> (medium)	~2940 cm <sup>-1</sup> (medium)
C-O Stretch	~1050 cm <sup>-1</sup> (strong)	~1060 cm <sup>-1</sup> (strong)	~1040 cm <sup>-1</sup> (strong)
C-Br Stretch	~650 cm <sup>-1</sup> (medium)	-	-
C-Cl Stretch	-	~750 cm <sup>-1</sup> (medium)	-
C-I Stretch	-	-	~590 cm <sup>-1</sup> (medium)

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of the haloethanol sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or corresponding frequency for the available <sup>1</sup>H field strength.



- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 100 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for <sup>1</sup>H and <sup>13</sup>C spectra.

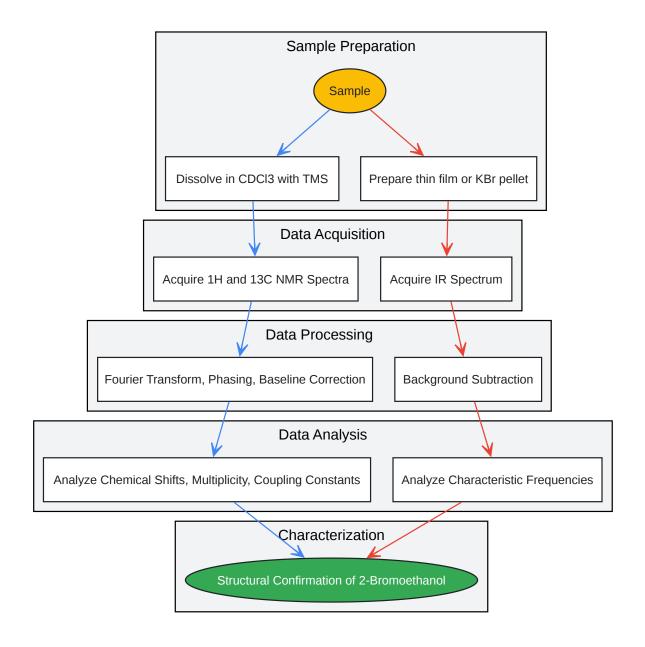
#### Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
  liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid
  samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr
  powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total
  Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
- IR Spectrum Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmittance or Absorbance.
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal)
  is recorded and subtracted from the sample spectrum. The resulting spectrum is then
  analyzed for characteristic absorption bands.

### Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-bromoethanol**.



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Caption: Workflow for Spectroscopic Characterization.



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